Dodecyl acrylate

Description

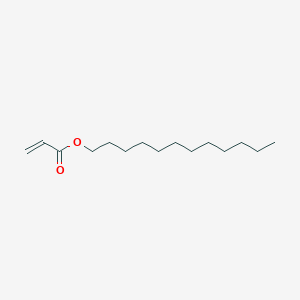

Structure

3D Structure

Properties

IUPAC Name |

dodecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOSTUDLECTMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26246-92-4 | |

| Record name | Lauryl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022178 | |

| Record name | Lauryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2156-97-0 | |

| Record name | Lauryl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90IK36WGVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Dodecyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl acrylate, also known as lauryl acrylate, is a long-chain acrylate monomer that serves as a critical building block in the synthesis of a diverse range of polymers. Its characteristic long alkyl chain imparts unique properties such as hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymers. These attributes make it a valuable component in the formulation of coatings, adhesives, and as a stabilizer in various polymerization processes. This technical guide provides a comprehensive overview of the physical properties of this compound monomer, detailed experimental protocols for their determination, and a summary of its synthesis and polymerization.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid with a characteristically low viscosity.[1] It is largely insoluble in water but soluble in organic solvents like ethers and alcohols.[1] The physical properties of this compound are crucial for its handling, storage, and application in polymer synthesis. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical Properties of this compound Monomer

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₈O₂ | [2] |

| Molecular Weight | 240.38 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | ~120 °C at 1 mm Hg | [4][5] |

| 306.2 °C at 760 mmHg | [6] | |

| Melting Point | 4 °C | [3][4] |

| Density | 0.884 g/mL at 25 °C | [2][4][5] |

| Viscosity | 6 cP at 25 °C | [2] |

| Refractive Index (n20/D) | 1.445 | [4][6] |

| Flash Point | 145 °C | [3] |

| >230 °F (>110 °C) | [4][5] | |

| Water Solubility | 1 μg/L at 20 °C | [5][6] |

| Vapor Pressure | 0.000784 mmHg at 25°C | [6] |

| 0.274 Pa at 25 °C | [4][7] | |

| LogP (Octanol-Water Partition Coefficient) | 6.5 at 23 °C | [5] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is essential for quality control and research applications. The following sections detail the standard methodologies for measuring key physical parameters.

Boiling Point Determination

The boiling point of this compound can be determined using methods outlined in OECD Guideline 103 .[8][9]

-

Apparatus : A suitable apparatus consists of a boiling tube placed within a liquid bath for uniform heating, a thermometer, and a boiling capillary.

-

Procedure :

-

The sample is placed in the boiling test tube.

-

The tube is positioned in close contact with a thermometer.

-

A boiling capillary, fused approximately 1 cm above its lower end, is inserted into the sample.

-

The liquid bath is heated slowly.

-

The temperature at which a continuous stream of bubbles emerges from the capillary is recorded as the boiling point. For vacuum distillation, the pressure is controlled and recorded.

-

Melting Point Determination

The melting point, or more accurately the melting range, can be determined following OECD Guideline 102 .[10]

-

Apparatus : A capillary tube apparatus with a heated metal block or liquid bath, or a differential scanning calorimeter (DSC).

-

Procedure (Capillary Method) :

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary is placed in the heating block.

-

The temperature is raised at a controlled rate.

-

The temperatures at which the first droplet of liquid appears and at which the last solid particle melts are recorded as the melting range.

-

Density Measurement

The density of liquid this compound can be measured using a pycnometer or a digital density meter according to ASTM D1475 or ASTM D4052 .

-

Apparatus : A calibrated pycnometer or a digital density meter.

-

Procedure (Pycnometer Method) :

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Viscosity Measurement

The viscosity of this compound can be determined using a rotational viscometer following a method such as ASTM D2196 .

-

Apparatus : A rotational viscometer with appropriate spindles.

-

Procedure :

-

The viscometer is calibrated according to the manufacturer's instructions.

-

The this compound sample is placed in a suitable container, and the temperature is equilibrated to 25 °C.

-

The appropriate spindle is selected and immersed in the sample to the marked depth.

-

The spindle is rotated at a specified speed, and the torque reading is recorded.

-

The viscosity in centipoise (cP) is calculated from the torque reading using the viscometer's calibration chart.

-

Refractive Index Measurement

The refractive index is a fundamental physical property that can be measured using a refractometer according to ASTM D1218 .[1][4][6]

-

Apparatus : An Abbe-type refractometer with a light source and a temperature-controlled prism.

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The refractive index is read from the instrument's scale.

-

Water Solubility Determination

The very low water solubility of this compound can be determined using the column elution method described in OECD Guideline 105 .

-

Apparatus : A column packed with an inert support material coated with an excess of this compound, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., GC-MS or HPLC) for concentration measurement.

-

Procedure :

-

The column is prepared by coating the support material with the test substance.

-

Water is passed through the column at a slow, constant flow rate.

-

Fractions of the eluate are collected.

-

The concentration of this compound in each fraction is determined.

-

The experiment is continued until the concentration in the eluate reaches a plateau, which represents the water solubility.

-

Synthesis and Polymerization of this compound

Synthesis of this compound Monomer

This compound is typically synthesized via the esterification of acrylic acid with dodecanol.

-

Reaction Scheme : The reaction involves the acid-catalyzed condensation of acrylic acid and dodecanol, with the removal of water to drive the equilibrium towards the product.

-

Experimental Protocol :

-

In a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, dodecanol and a slight molar excess of acrylic acid are charged.

-

A suitable solvent that forms an azeotrope with water, such as toluene, is added.

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone) are added to the mixture.

-

The reaction mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap.

-

The reaction is monitored by measuring the amount of water collected.

-

Upon completion, the reaction mixture is cooled and washed with a dilute base solution to remove the acid catalyst and unreacted acrylic acid, followed by washing with water until neutral.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Caption: Synthesis of this compound via Esterification.

Free-Radical Polymerization of this compound

This compound can be polymerized via free-radical polymerization to produce poly(this compound). Both bulk and solution polymerization methods are applicable.

-

Reaction Scheme : The polymerization is initiated by a free-radical initiator, which adds to the double bond of the acrylate monomer, propagating the polymer chain.

-

Experimental Protocol (Solution Polymerization) :

-

This compound monomer is purified to remove the inhibitor, typically by passing it through a column of basic alumina.

-

A suitable solvent (e.g., toluene or anisole) is chosen in which both the monomer and the resulting polymer are soluble.

-

The monomer and solvent are charged into a reaction flask equipped with a stirrer, condenser, and nitrogen inlet.

-

The solution is deoxygenated by bubbling with nitrogen for a sufficient period.

-

A free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) is added.

-

The reaction mixture is heated to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

-

The reaction is terminated by cooling the mixture and exposing it to air.

-

The polymer is isolated by precipitating it in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

-

References

- 1. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. sfdchem.com [sfdchem.com]

- 5. paint.org [paint.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. api.pageplace.de [api.pageplace.de]

- 9. researchgate.net [researchgate.net]

- 10. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]

Synthesis of Dodecyl Acrylate via Esterification of Dodecyl Alcohol: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of dodecyl acrylate through the direct esterification of dodecyl alcohol (1-dodecanol) and acrylic acid. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry. The document details the underlying chemical principles, compares various catalytic systems, presents a comprehensive experimental protocol, and summarizes key performance data. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to specified technical standards.

Introduction

This compound (also known as lauryl acrylate) is a valuable monomer used extensively in the synthesis of polymers and copolymers.[1][2] The presence of the long C12 alkyl chain imparts desirable properties such as hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymers.[2] These characteristics make poly(this compound) and its derivatives essential in a wide range of applications, including coatings, adhesives, textiles, printing inks, and cosmetics.[1][2]

The most prevalent and industrially significant method for producing this compound is the direct esterification of 1-dodecanol with acrylic acid.[2][3] This reaction is an equilibrium-limited process that requires a catalyst and the removal of water to drive the reaction toward the product.[2] A critical challenge in this synthesis is preventing the premature polymerization of the acrylic acid reactant and the this compound product, which necessitates the use of polymerization inhibitors.[4][5]

Reaction Mechanism and Catalysis

The synthesis of this compound is a classic Fischer esterification reaction. In this acid-catalyzed process, dodecyl alcohol attacks the protonated carbonyl carbon of acrylic acid, leading to a tetrahedral intermediate. Subsequent dehydration yields the this compound ester and water. The reaction is reversible, and the continuous removal of water is crucial for achieving high yields.

The choice of catalyst is a key factor influencing reaction rate, yield, and process efficiency. Various catalytic systems have been successfully employed.

-

Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are highly effective.[2][4] They offer high activity but present challenges in separation from the product mixture, often requiring neutralization and washing steps that generate waste.[2]

-

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as sulfonic acid-type cation exchange resins (e.g., Amberlyst 15) are widely used.[2][6][7] These catalysts are advantageous for industrial-scale production due to their ease of separation by simple filtration and their potential for recycling, which minimizes waste and simplifies product purification.[2]

-

Surfactant-Type Catalysts: Dodecylbenzenesulfonic acid (DBSA) has been utilized as it functions as both a catalyst and a surfactant.[2] This dual role can create a microemulsion that increases the contact between reactants, enhancing the reaction rate under milder conditions.[2]

A critical component in the synthesis is the addition of polymerization inhibitors, such as hydroquinone or phenothiazine, to prevent the vinyl groups of acrylic acid and this compound from undergoing unwanted free-radical polymerization at elevated reaction temperatures.[4][5][6]

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes quantitative data from various reported methodologies.

| Catalyst System | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Remarks | Reference |

| p-Toluenesulfonic acid (p-TSA) | 1:1 | 80 | 12 | Not specified | Toluene used as solvent for azeotropic water removal. | [4] |

| Sulfonic Acid Cation Exchange Resin | 1:0.75 initially, then 1:0.5 | 110 - 130 | 4 | 95.8 | Staged addition of acrylic acid; process includes alkali washing and drying. | [6] |

| Concentrated Sulfuric Acid | 1:1.1 | Up to 130 | Not specified | Not specified | Toluene used as solvent; reaction progress monitored by water collection. | [5] |

| Dodecylbenzenesulfonic acid (DBSA) | Not specified | 35 - 50 | Not specified | Not specified | Acts as both catalyst and surfactant, allowing for milder conditions. | [2] |

Detailed Experimental Protocol

This section provides a generalized, representative experimental protocol for the synthesis of this compound using a heterogeneous solid acid catalyst, based on common industrial practices.[6]

4.1. Materials and Equipment

-

Reactants: 1-Dodecanol (lauryl alcohol), Acrylic Acid

-

Catalyst: Sulfonic acid-type cation exchange resin (e.g., Amberlyst 15)

-

Inhibitors: Hydroquinone, Phenothiazine

-

Solvent (optional): Toluene (for azeotropic water removal)

-

Neutralizing Agent: 15% Sodium Carbonate (Na₂CO₃) solution

-

Washing Agents: Saturated Sodium Chloride (NaCl) solution, Deionized Water

-

Equipment: Jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap (or equivalent water separator), heating mantle, separatory funnel, rotary evaporator.

4.2. Procedure

-

Reactor Setup: Charge the reactor with 186 parts by mass of 1-dodecanol. Begin stirring and gently heat the vessel to melt the alcohol completely.

-

Inhibitor Addition: Add 0.5 parts by mass of hydroquinone and 0.43 parts by mass of phenothiazine to the molten dodecanol. Stir until fully dissolved.

-

Initial Reactant and Catalyst Charge: Add 54 parts by mass of acrylic acid (for an initial alcohol-to-acid molar ratio of approximately 1:0.75). After uniform mixing, add 1 part by mass of the sulfonic acid cation exchange resin.

-

Esterification (Stage 1): Heat the mixture to 110°C. The reaction mixture should reflux, and the water produced will be collected in the Dean-Stark trap. Maintain this temperature for 1.5 hours.

-

Reduced Pressure Reaction: After the initial reflux, apply a vacuum and continue the reaction for another 0.5 hours to remove additional water.

-

Esterification (Stage 2): Release the vacuum and add a second charge of 36 parts by mass of acrylic acid. Increase the temperature to 130°C and hold for 2 hours, continuously collecting the water byproduct.

-

Final Water Removal: Re-apply a vacuum for 1 hour to remove any remaining water and excess unreacted acrylic acid.

-

Catalyst Removal: Cool the reaction mixture to 105°C and separate the solid cation exchange resin catalyst by filtration.

-

Product Purification (Washing):

-

Transfer the crude product filtrate to a separatory funnel.

-

Add 40 parts by mass of water, followed by 20 parts by mass of saturated NaCl solution.

-

Add 15 parts by mass of 15% sodium carbonate solution to neutralize any remaining acidic components. Stir for 30 minutes, then allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer with deionized water until the washings are neutral (pH 7).

-

-

Final Drying and Isolation: Dry the washed product (e.g., over anhydrous MgSO₄), decolorize if necessary (e.g., with activated carbon), and filter to obtain the final colorless, transparent this compound product. A typical yield is around 95-96% with a purity >98%.[6]

Mandatory Visualizations

The following diagrams illustrate the core chemical transformation and the general experimental procedure described above.

Caption: Acid-catalyzed esterification of dodecyl alcohol and acrylic acid.

Caption: Simplified workflow for this compound synthesis and purification.

References

- 1. sfdchem.com [sfdchem.com]

- 2. This compound | 2156-97-0 | Benchchem [benchchem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound: Synthesis, Applications in Lubricants, and Diffusion-Tension Studies_Chemicalbook [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Dodecyl Acrylate: A Technical Guide for Researchers and Drug Development Professionals

Dodecyl acrylate , a long-chain acrylate ester, is a versatile monomer increasingly explored for its potential in the biomedical field. Its inherent hydrophobicity, flexibility, and biocompatibility make it a prime candidate for the development of novel drug delivery systems, tissue engineering scaffolds, and medical device coatings. This technical guide provides an in-depth overview of its core properties, experimental protocols, and biological interactions relevant to researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as lauryl acrylate, is characterized by the following key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 2156-97-0 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₅H₂₈O₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 240.38 g/mol | [1][2][3][4][5][6][7] |

Synthesis and Polymerization

This compound is typically synthesized via the esterification of acrylic acid with dodecanol.[10] This monomer can then be polymerized through various methods to create poly(this compound) (PDA) homopolymers or copolymers with other monomers. These polymers are noted for their high hydrophobicity and flexibility.

Experimental Protocol: Synthesis of this compound Monomer

A common laboratory-scale synthesis of this compound involves the following steps:

-

Reaction Setup: In a reaction vessel, combine dodecyl alcohol, hydroquinone (as a polymerization inhibitor), and phenothiazine.

-

Esterification: Gradually add acrylic acid to the mixture. The molar ratio of alcohol to acid is a critical parameter to control the reaction.

-

Catalysis: Introduce a sulfonic acid-type acrylic cation exchange resin as a catalyst.

-

Reaction Conditions: Heat the mixture to approximately 110-130°C and maintain reflux for a specified period (e.g., 1.5 hours).

-

Water Removal: Continuously remove the water produced during the esterification reaction to drive the equilibrium towards the product. This can be achieved by azeotropic distillation.

-

Purification: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The crude product is then washed with a sodium carbonate solution and subsequently with water until neutral to remove unreacted acrylic acid and other impurities.

-

Final Product: The final product, a colorless and transparent liquid, is obtained after decolorizing and drying.[11]

Applications in Drug Delivery and Tissue Engineering

The unique properties of this compound-based polymers make them attractive for various biomedical applications.

Nanoparticles for Drug Delivery

Poly(this compound) can be formulated into nanoparticles that serve as carriers for therapeutic agents. The hydrophobic nature of the polymer allows for the encapsulation of poorly water-soluble drugs, enhancing their bioavailability and enabling targeted delivery.

While specific, detailed protocols for the synthesis of this compound nanoparticles for drug delivery are not extensively available in publicly accessible literature, a general approach based on emulsion polymerization can be outlined:

-

Monomer Phase Preparation: Dissolve this compound monomer and the drug to be encapsulated in a suitable organic solvent.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as sodium dodecyl sulfate (SDS), to stabilize the emulsion.

-

Emulsification: Add the monomer phase to the aqueous phase under high shear homogenization or sonication to form a stable oil-in-water emulsion.

-

Polymerization: Initiate polymerization of the this compound monomers within the droplets by adding a water-soluble initiator, such as potassium persulfate (KPS), and heating the mixture.

-

Purification: Purify the resulting nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.

Scaffolds for Tissue Engineering

The flexibility and biocompatibility of this compound-based polymers make them suitable for the fabrication of scaffolds that can support cell growth and tissue regeneration. These scaffolds can be engineered to have specific mechanical properties and degradation rates to match the target tissue.

General techniques for fabricating polymer scaffolds that could be adapted for this compound-based materials include:

-

Solvent Casting and Particulate Leaching: This method involves dissolving the polymer in a solvent, mixing it with a porogen (e.g., salt particles of a specific size), casting the mixture into a mold, and then leaching out the porogen with a suitable solvent to create a porous structure.[12][13][14]

-

Electrospinning: This technique uses an electric field to draw a polymer solution into fine fibers, which can be collected as a non-woven mat, mimicking the extracellular matrix.[12][13][14]

-

3D Printing: Additive manufacturing techniques can be used to create scaffolds with precise and complex architectures from a polymer solution or melt.[12][13][14]

Biocompatibility and Cytotoxicity

The biocompatibility of any material intended for biomedical applications is of paramount importance. While extensive in vivo data for this compound-based materials is limited in the public domain, in vitro cytotoxicity assays are a crucial first step in assessing their biological safety.

Experimental Protocols for In Vitro Cytotoxicity Assessment

Standardized assays are used to evaluate the potential of a material to cause cell death or inhibit cell proliferation.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and culture until they reach a desired confluency.

-

Material Exposure: Expose the cells to extracts of the this compound-based material or directly to the material itself for a specified period (e.g., 24 hours). Include positive (e.g., cytotoxic substance) and negative (e.g., non-toxic material) controls.

-

MTT Addition: After the exposure period, add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is proportional to the absorbance.[8][9]

LDH Assay (Lactate Dehydrogenase) Protocol:

-

Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the exposure period, collect the cell culture supernatant.

-

LDH Reaction: Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm). The amount of LDH released is proportional to the number of damaged cells.[3][5][7][8][9]

Cellular Interactions and Signaling Pathways

The interaction of this compound-based nanoparticles and materials with cells is a complex process that can trigger various cellular signaling pathways. While specific studies on this compound are scarce, general principles of nanoparticle-cell interactions can be extrapolated.

Cellular Uptake Mechanisms

Nanoparticles can enter cells through various endocytic pathways, including:

-

Phagocytosis: Primarily by specialized cells like macrophages.[15]

-

Macropinocytosis: Engulfment of large amounts of extracellular fluid.[15]

-

Clathrin-mediated endocytosis: A receptor-mediated process.[16]

-

Caveolae-mediated endocytosis: Another receptor-mediated pathway.[16]

The specific pathway utilized by this compound nanoparticles would likely depend on their size, surface chemistry, and the cell type.

Potential Signaling Pathways Affected

Upon cellular uptake, nanoparticles can interact with various intracellular components and modulate signaling pathways. While specific data for this compound is needed, nanoparticles, in general, have been shown to influence:

-

Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) is a common cellular response to nanoparticles. This can activate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cell survival.[17]

-

Inflammatory Pathways: Nanoparticles can trigger inflammatory responses through the activation of inflammasomes and the release of pro-inflammatory cytokines.[17]

-

YAP/TAZ Pathway: Recent studies have shown that the Hippo signaling pathway effectors, YAP and TAZ, which are key regulators of cell proliferation and organ size, can be influenced by the mechanical cues from the cellular microenvironment, which can be altered by the presence of nanoparticles.[2][18]

Conclusion and Future Directions

This compound is a promising monomer for the development of advanced biomaterials for drug delivery and tissue engineering. Its inherent properties of hydrophobicity and flexibility, combined with the potential for controlled polymerization, offer a versatile platform for creating functional materials. However, a significant gap exists in the literature regarding detailed experimental protocols for the synthesis of this compound-based nanoparticles and scaffolds, as well as specific data on their in vivo biocompatibility and their precise interactions with cellular signaling pathways. Further research is needed to fully elucidate the potential of this compound in biomedical applications and to translate these promising materials from the laboratory to clinical use. Future studies should focus on providing detailed, reproducible protocols and conducting comprehensive in vivo studies to establish the safety and efficacy of these materials.

References

- 1. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YAP Signaling Regulates the Cellular Uptake and Therapeutic Effect of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Resin composite monomers alter MTT and LDH activity of human gingival fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfdchem.com [sfdchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. cjvs.ausmt.ac.ir [cjvs.ausmt.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. webadmin.nenovision.com [webadmin.nenovision.com]

Solubility of Dodecyl Acrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. Dodecyl acrylate possesses a long, nonpolar dodecyl (C12) alkyl chain and a polar acrylate ester group. This amphipathic nature dictates its solubility profile. The long hydrocarbon tail makes it amenable to dissolution in nonpolar and weakly polar organic solvents through van der Waals interactions. Conversely, its polarity is generally too low for significant solubility in highly polar solvents like water.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in a range of common organic solvents. Published data indicates its solubility in the following:

It is reported to be slightly soluble in:

-

Chloroform

-

Methanol

This compound is consistently reported as insoluble in water .[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a range of solvents and temperatures is not widely published. However, to provide a practical reference for formulation and experimental design, the following table includes quantitative solubility data for isodecyl acrylate, a structurally similar long-chain alkyl acrylate. This data can serve as a reasonable proxy for estimating the solubility of this compound.

| Solvent | Isodecyl Acrylate Solubility (g/L) at 20°C |

| Methanol | 436.6 |

| Ethanol | 496.17 |

| n-Propanol | 416.03 |

| Isopropanol | 488.0 |

| n-Butanol | 448.12 |

| sec-Butanol | 443.54 |

| tert-Butanol | 690.82 |

| n-Pentanol | 264.55 |

| Isopentanol | 376.2 |

| n-Heptanol | 128.67 |

| n-Octanol | 106.41 |

| Acetone | 483.29 |

| 2-Butanone (MEK) | 513.51 |

| Cyclohexanone | 592.77 |

| Ethyl Acetate | 477.41 |

| Isopropyl Acetate | 236.34 |

| n-Propyl Acetate | 118.08 |

| n-Butyl Acetate | 216.94 |

| Methyl Acetate | 173.53 |

| Ethyl Formate | 63.89 |

| Tetrahydrofuran (THF) | 629.57 |

| 1,4-Dioxane | 172.43 |

| Diethyl Ether | 317.69 |

| Toluene | 269.91 |

| Dichloromethane | 92.57 |

| Chloroform | 315.06 |

| Tetrachloromethane | 131.66 |

| Chlorobenzene | 114.89 |

| 1,2-Dichlorobenzene | 54.3 |

| 1,2,4-Trichlorobenzene | 82.95 |

| Acetonitrile | 130.1 |

| N,N-Dimethylformamide (DMF) | 205.58 |

| N-Methyl-2-pyrrolidone (NMP) | 431.19 |

| Dimethyl Sulfoxide (DMSO) | 686.8 |

| n-Hexane | 116.93 |

| n-Heptane | 93.88 |

| Cyclohexane | 61.92 |

| Ethylene Glycol | 100.71 |

| Benzyl Alcohol | 298.87 |

Data for isodecyl acrylate is provided as a reference.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is robust and widely applicable for liquid solutes.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed aluminum pan

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of a separate monomer phase is necessary to ensure that the solvent is saturated.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. A preliminary study can be conducted to determine the minimum time to reach a constant concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Immediately filter the collected sample through a 0.22 µm syringe filter to remove any undissolved micro-droplets of the monomer.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Place the evaporating dish containing the non-volatile this compound residue in a vacuum oven at a temperature below its boiling point but sufficient to remove all residual solvent (e.g., 40-50°C) until a constant weight is achieved.

-

Cool the dish in a desiccator before re-weighing.

-

3. Data Calculation:

The solubility (S) is calculated using the following formula:

S (g/L) = (Weight of residue (g)) / (Volume of filtrate (L))

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of this compound as a monomer for polymer synthesis, there are no direct biological signaling pathways to be described. The relevant logical relationships pertain to the physical chemistry of its dissolution, which is governed by factors such as solvent polarity, temperature, and the chemical structure of the monomer. The experimental workflow provided above represents the logical sequence of steps to quantify these solubility relationships. For professionals in drug development, the solubility of the resulting poly(this compound) or its copolymers will be a critical factor in the formulation of drug delivery vehicles, influencing drug loading, release kinetics, and biocompatibility. The principles of solubility outlined here for the monomer provide a foundational understanding for the behavior of the corresponding polymer.

References

In-Depth Technical Guide: Glass Transition Temperature of Poly(dodecyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(dodecyl acrylate), a crucial physical property influencing its application in various fields, including drug delivery systems. This document details experimental methodologies for determining the Tg, presents a summary of reported values, and discusses the underlying molecular principles.

Introduction to the Glass Transition in Poly(this compound)

Poly(this compound), also known as poly(lauryl acrylate), is a polymer characterized by its long aliphatic side chains. This structural feature imparts significant flexibility to the polymer backbone, resulting in a sub-ambient glass transition temperature. The Tg is a critical parameter as it marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a sharp melting point but occurs over a temperature range.[2][3]

Understanding the Tg of poly(this compound) is paramount for its application in drug development. For instance, in drug-eluting coatings or amorphous solid dispersions, the Tg influences the drug release kinetics, the physical stability of the formulation, and the mechanical properties of the final product.

Quantitative Data on the Glass Transition Temperature

The glass transition temperature of poly(this compound) is influenced by several factors, most notably its molecular weight and the length of the alkyl side chain.[4] Generally, for poly(n-alkyl acrylates), a longer side chain leads to a lower Tg due to increased free volume and shielding of the polar backbone interactions. However, very long side chains can lead to side-chain crystallization, which can complicate the thermal analysis.

The following table summarizes the experimentally determined Tg values for poly(this compound) from various sources. It is important to note that variations in molecular weight, polydispersity index (PDI), and the experimental method used can lead to different reported values.

| Glass Transition Temperature (°C) | Glass Transition Temperature (K) | Measurement Method | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| -3 | 270.15 | Not Specified | Not Specified | Not Specified | |

| -18.15 | 255 | Not Specified | Not Specified | Not Specified | |

| Approx. -30 to -45 | Approx. 243.15 to 228.15 | Not Specified | Not Specified | Not Specified | |

| -55 | 218.15 | Dynamic Mechanical Thermal Analysis (DMTA) | Not Specified | Not Specified |

Experimental Protocols for Determining Glass Transition Temperature

The glass transition temperature of poly(this compound) can be determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique to measure the heat flow into or out of a sample as a function of temperature or time.[3][5] The glass transition is observed as a step-like change in the heat capacity, resulting in a shift in the baseline of the DSC thermogram.[6][7]

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan. Due to the low Tg, ensure the sample is handled appropriately to avoid any thermal history effects. Crimp the pan securely with a lid.[5]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Temperature Program:

-

First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., -80°C). Heat the sample at a controlled rate, typically 10°C/min or 20°C/min, to a temperature above the transition (e.g., 20°C).[1] This first scan is crucial for erasing any previous thermal history of the polymer.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back down to the starting temperature (-80°C).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan (10°C/min or 20°C/min) to a temperature above the Tg. The Tg is determined from this second heating scan to ensure a consistent thermal history.[3]

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step-like transition in the heat flow curve.[3] Specialized software is used to analyze the thermogram and calculate the Tg.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for characterizing the viscoelastic properties of materials as a function of temperature, time, and frequency.[2][8] It measures the storage modulus (E', a measure of the elastic response) and the loss modulus (E'', a measure of the viscous response). The glass transition is associated with a significant drop in the storage modulus and peaks in the loss modulus and tan delta (the ratio of loss modulus to storage modulus).[9][10]

Detailed Methodology:

-

Sample Preparation: Prepare a rectangular specimen of poly(this compound) with appropriate dimensions for the DMA clamp (e.g., tension or cantilever). For soft polymers, a film or a molded bar can be used.

-

Instrument Setup: Mount the sample in the DMA instrument. Select a suitable measurement mode (e.g., tensile, three-point bending, or cantilever).

-

Experimental Parameters:

-

Frequency: Apply a sinusoidal strain at a fixed frequency, typically 1 Hz.[10]

-

Strain/Stress: Apply a small oscillatory strain or stress within the linear viscoelastic region of the material.

-

Temperature Program: Equilibrate the sample at a low temperature (e.g., -100°C). Ramp the temperature at a controlled rate, typically 2-5°C/min, to a temperature above the glass transition (e.g., 30°C).[10]

-

-

Data Analysis: The glass transition temperature can be determined from the DMA data in three ways:

-

Peak of the tan δ curve: This is the most commonly reported value for Tg from DMA.[2][9]

-

Peak of the loss modulus (E") curve: This peak often occurs at a slightly lower temperature than the tan δ peak.[2]

-

Onset of the drop in the storage modulus (E') curve: This represents the temperature at which the material begins to soften.[2]

-

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion (CTE).

Detailed Methodology:

-

Sample Preparation: Prepare a small, flat sample of poly(this compound).

-

Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface with a minimal applied force.

-

Temperature Program: Heat the sample at a slow, controlled rate, typically 2-5°C/min, through the expected glass transition region.

-

Data Analysis: The TMA curve will show a change in the slope, corresponding to the change in the CTE. The Tg is determined as the temperature at the intersection of the tangents to the curve before and after the transition.

Visualization of Experimental Workflow and Signaling Pathways

To illustrate the logical flow of determining the glass transition temperature and the factors influencing it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for determining the glass transition temperature.

Caption: Key factors influencing the glass transition temperature of polymers.

Conclusion

The glass transition temperature of poly(this compound) is a fundamental property that dictates its behavior and suitability for various applications, particularly in the pharmaceutical sciences. Accurate determination of the Tg, using techniques such as DSC, DMA, and TMA, is essential for formulation development and quality control. The low Tg of this polymer, primarily due to its long, flexible dodecyl side chains, makes it a valuable component in systems requiring flexibility and specific drug release profiles at physiological temperatures. Researchers and drug development professionals should consider the influence of molecular weight and other formulation components on the final Tg of poly(this compound)-based systems.

References

- 1. thermalsupport.com [thermalsupport.com]

- 2. madisongroup.com [madisongroup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. tainstruments.com [tainstruments.com]

- 9. qualitymag.com [qualitymag.com]

- 10. Practical Tips for Curing Thermosets Part Eight: The Glass Transition Temperature Measured Using DMA - Polymer Innovation Blog [polymerinnovationblog.com]

An In-depth Technical Guide to the Hydrophobicity of Polymers Derived from Dodecyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic properties of polymers derived from dodecyl acrylate. The inherent hydrophobicity, imparted by the long C12 alkyl chain, makes these polymers highly valuable in a range of applications, including advanced coatings, adhesives, and innovative drug delivery systems.[1] This document details the synthesis of poly(this compound), methods for characterizing its hydrophobicity, and its applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: The Origin of Hydrophobicity

The pronounced hydrophobicity of poly(this compound) is a direct result of its molecular structure. The long, non-polar dodecyl (C12) side chains dominate the polymer's interaction with aqueous environments, leading to the repulsion of water molecules.[1][2] This characteristic is fundamental to its performance in various applications where water resistance or interaction with biological membranes is crucial. The length of the alkyl side chain in poly(alkyl acrylates) has been shown to directly influence the hydrophobic character of the resulting polymer.[2][3]

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a polymer surface is quantified through several key parameters, including water contact angle, water absorption, and surface free energy.

Table 1: Hydrophobicity Characteristics of Poly(this compound) and Related Polymers

| Parameter | Polymer | Value | Substrate/Conditions |

| Water Contact Angle | Poly(dodecyl methacrylate) | 101.4° | Cured epoxy resin |

| Poly(n-butyl methacrylate) | 91° | ||

| Poly(methyl methacrylate) | 70.9° | ||

| Water Absorption (24h, 23°C) | Poly(this compound) | Low (qualitative) | ASTM D570 |

| Surface Free Energy | Poly(butyl methacrylate) | 31.2 mN/m | |

| Poly(methyl methacrylate) | 41.1 mN/m |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of polymer hydrophobicity.

Synthesis of Poly(this compound) via Free Radical Polymerization

Free radical polymerization is a common and versatile method for synthesizing poly(this compound).[4]

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas

Procedure:

-

This compound monomer is purified to remove inhibitors.

-

The monomer and AIBN are dissolved in toluene in a reaction flask equipped with a condenser and a nitrogen inlet.

-

The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

The reaction mixture is heated to a specific temperature (e.g., 60-80°C) to initiate the polymerization.

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

-

The reaction is terminated by cooling the mixture to room temperature.

-

The polymer is isolated by precipitation in a non-solvent, such as methanol.

-

The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Preparation of Polymer Films for Characterization

Uniform polymer films are required for accurate contact angle and surface energy measurements.

Materials:

-

Poly(this compound)

-

Toluene (solvent)

-

Glass slides or other desired substrate

-

Spin coater or casting knife

Procedure:

-

A solution of poly(this compound) in toluene is prepared at a specific concentration.

-

The solution is filtered to remove any particulate matter.

-

Spin Coating: A small amount of the polymer solution is dispensed onto a clean substrate. The substrate is then spun at a high speed to create a thin, uniform film. The solvent evaporates during spinning.

-

Solvent Casting: The polymer solution is cast onto a level substrate using a casting knife to ensure a uniform thickness. The solvent is allowed to evaporate slowly in a controlled environment to form the film.

-

The prepared films are dried under vacuum to remove any residual solvent.

Water Contact Angle Measurement (ASTM D5946)

Water contact angle is a primary indicator of surface hydrophobicity.

Apparatus:

-

Goniometer with a light source and camera

-

Syringe with a fine needle for dispensing water droplets

Procedure:

-

A polymer film sample is placed on the goniometer stage.

-

A small droplet of deionized water (typically a few microliters) is carefully dispensed onto the surface of the polymer film.

-

The camera captures a profile image of the droplet at the solid-liquid-vapor interface.

-

Software is used to measure the angle between the tangent to the droplet at the point of contact and the solid surface.

-

Measurements are repeated at multiple locations on the surface to ensure statistical relevance.

Water Absorption Testing (ASTM D570)

This test determines the amount of water absorbed by a polymer under specified conditions.[5][6]

Procedure:

-

Polymer specimens of a defined size and shape are prepared.

-

The specimens are dried in an oven at a specified temperature until a constant weight is achieved.

-

The initial dry weight of each specimen is recorded.

-

The specimens are immersed in distilled water at a controlled temperature (e.g., 23°C) for a specified period (e.g., 24 hours).[5][6][7]

-

After immersion, the specimens are removed, patted dry with a lint-free cloth to remove surface water, and immediately weighed.

-

The percentage of water absorption is calculated using the following formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100[7]

Determination of Surface Free Energy

The surface free energy of a polymer provides insight into its wettability and adhesion characteristics. It is typically determined by measuring the contact angles of several liquids with known surface tension components (polar and dispersive).

Procedure:

-

Measure the contact angles of at least two different liquids (one polar, like water or glycerol, and one non-polar, like diiodomethane) on the poly(this compound) surface.

-

The Owens-Wendt-Rabel-Kaelble (OWRK) or other suitable models are then used to calculate the dispersive and polar components of the polymer's surface free energy from the contact angle data.

Visualizing Processes and Relationships

Graphical representations are invaluable for understanding experimental workflows and the fundamental principles governing hydrophobicity.

Caption: Experimental workflow for the synthesis and hydrophobicity characterization of poly(this compound).

Caption: Relationship between this compound monomer structure and the resulting polymer's hydrophobic properties.

Applications in Drug Development

The hydrophobic nature of poly(this compound) and its derivatives is particularly advantageous in drug delivery applications.

-

Encapsulation of Hydrophobic Drugs: The hydrophobic core of nanoparticles or micelles formed from this compound-containing copolymers can effectively encapsulate poorly water-soluble drugs, improving their bioavailability.[1]

-

Controlled Release: The hydrophobicity of the polymer matrix can modulate the release rate of encapsulated drugs. A more hydrophobic matrix generally leads to a slower, more sustained release profile.

-

Biomembrane Interaction: The long alkyl chains can facilitate interaction with cell membranes, potentially enhancing drug uptake into cells. Copolymers of dodecyl methacrylate have been studied for their ability to form hydrophobic domains that are recognized by cells.[8][9]

The ability to tailor the hydrophobicity by copolymerizing this compound with other monomers allows for the fine-tuning of drug carrier properties to suit specific therapeutic needs.

Conclusion

Polymers derived from this compound are a significant class of materials characterized by their pronounced hydrophobicity. This property, stemming from the long C12 alkyl side chain, can be reliably quantified through standardized experimental protocols. Understanding and controlling the hydrophobic nature of these polymers is critical for their successful application in diverse fields, particularly in the development of advanced drug delivery systems. This guide provides the foundational knowledge and methodologies for researchers and professionals working with these versatile materials.

References

- 1. This compound | 2156-97-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The effect of hydrophobic alkyl chain length on the mechanical properties of latex particle hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. specialchem.com [specialchem.com]

- 6. Water Absorption ASTM D570 [intertek.com]

- 7. labsinus.com [labsinus.com]

- 8. researchgate.net [researchgate.net]

- 9. Formation of Hydrophobic Domains on the poly(MPC- co-Dodecyl Methacrylate)-Coated Surface Recognized by Macrophage-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dodecyl Acrylate: A Comprehensive Technical Guide to Safe Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for dodecyl acrylate (CAS No. 2156-97-0). The information is compiled and presented to meet the needs of laboratory professionals, ensuring safe handling and use of this chemical in a research and development setting.

Section 1: Chemical and Physical Properties

This compound, also known as lauryl acrylate, is the ester of dodecyl alcohol and acrylic acid. It is a colorless liquid that is soluble in organic solvents like ethers and alcohols but insoluble in water.[1] It is primarily used as a monomer in the synthesis of polymers for various applications, including resins, coatings, and adhesives.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H28O2 | [2][3][4][5] |

| Molecular Weight | 240.38 g/mol | [1][2][3][5][6] |

| CAS Number | 2156-97-0 | [2][3][4][5][6][7][8][9][10] |

| Appearance | Colorless to slightly yellow liquid | [1][8] |

| Boiling Point | 306.2 ± 11.0 °C at 760 mmHg | [2] |

| Melting Point | 4 °C | [2][8] |

| Flash Point | 110.4 ± 12.6 °C | [2] |

| Density | 0.884 g/cm³ at 25 °C | [6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |

| Water Solubility | Insoluble | [1] |

| logP (Octanol/Water Partition Coefficient) | 6.64 | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical.[7] It is crucial to understand its potential hazards to ensure safe handling.

GHS Hazard Statements:

-

May cause an allergic skin reaction (H317).[5]

-

Toxic to aquatic life with long-lasting effects (H411).[6][11]

Signal Word: Warning[6][7][11]

NFPA 704 Diamond: (Information derived from a similar compound, dodecyl methacrylate, as specific data for this compound was not consistently available).

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[6]

-

Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[6]

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[6]

-

Special (White): None

Section 3: Experimental Protocols - Safe Handling and Personal Protection

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6][7][12] Use only outdoors or in a well-ventilated area.[7][9][11]

-

Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][13] | To prevent eye contact which can cause serious irritation.[1][6][7][11] |

| Hand Protection | Wear protective gloves, such as neoprene or nitrile rubber (>0.5 mm thickness).[12][13] | To prevent skin contact which can cause irritation and potential allergic reactions.[1][6][7][11] |

| Skin and Body Protection | Long-sleeved laboratory coat and impervious clothing.[6][13] | To protect skin from accidental splashes. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., multi-purpose combination/ABEK).[6][7] | To prevent respiratory tract irritation.[6][7][11] |

Hygiene Measures

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace.[9]

-

Take off contaminated clothing and wash it before reuse.[7][9][11]

Section 4: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If not breathing, give artificial respiration.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[7][9] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation or rash occurs, get medical advice/attention.[7][9] |

| Eye Contact | Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6][7] If eye irritation persists, get medical advice/attention.[7][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[7] Never give anything by mouth to an unconscious person.[6] Do not induce vomiting. Call a physician or poison control center immediately.[9] |

Section 5: Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[6][7] Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways as it is toxic to aquatic life.[6][7][11]

-

Containment and Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6][7] Collect spillage and place it in a suitable, closed container for disposal.[6][7][11]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7] Do not mix with other waste.[6] Handle uncleaned containers as you would the product itself.[6]

Section 6: Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6][7][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6] Store locked up.[6][7][9][11]

-

Incompatible Materials: Strong oxidizing agents and polymerizing initiators.[6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2) can form.[6][7]

Section 7: Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[6][7][11] It may also cause an allergic skin reaction.[5]

Ecological Information

This compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][7] It is important to prevent its release into the environment.[6][11] Information on persistence, degradability, and bioaccumulation is limited.[7]

Section 8: Visualized Workflows

The following diagrams illustrate key safety and emergency response workflows for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First aid response workflow for this compound exposure.

References

- 1. sfdchem.com [sfdchem.com]

- 2. This compound | CAS#:2156-97-0 | Chemsrc [chemsrc.com]

- 3. This compound (CAS 2156-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. Lauryl acrylate | C15H28O2 | CID 75084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 2156-97-0 [chemicalbook.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. echemi.com [echemi.com]

- 12. download.basf.com [download.basf.com]

- 13. arkema.com [arkema.com]

Thermal stability of dodecyl acrylate polymers

An In-depth Technical Guide to the Thermal Stability of Dodecyl Acrylate Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(this compound) (PDDA) is a member of the poly(n-alkyl acrylates) family, characterized by a long C12 alkyl side chain. This structure imparts properties such as hydrophobicity, flexibility, and a relatively low glass transition temperature, making it a valuable component in formulations for adhesives, coatings, and specialized drug delivery systems. The performance, processing, and shelf-life of PDDA-based materials are critically dependent on their thermal stability. Understanding the polymer's response to thermal stress is essential for defining its operational limits and ensuring product integrity.

This technical guide provides a comprehensive overview of the thermal stability of this compound polymers. It details the primary degradation mechanisms, summarizes key thermal analysis data, and provides standardized protocols for the experimental techniques used in its characterization.

Thermal Degradation Mechanisms

The thermal degradation of poly(n-alkyl acrylates), including poly(this compound), primarily proceeds via two competing pathways when heated in an inert atmosphere.[1] These mechanisms involve both main-chain and side-chain scission.

-

Random Main-Chain Scission: At elevated temperatures, the C-C bonds of the polymer backbone can cleave homolytically, initiating a free-radical depolymerization process. This pathway results in the formation of a variety of lower molecular weight fragments, including the this compound monomer, as well as dimers and trimers.[1]

-

Side-Chain Ester Decomposition: This is a non-radical intramolecular process that occurs through a six-membered ring transition state.[1] The reaction involves the transfer of a hydrogen atom from the alkyl side chain to the carbonyl oxygen of the ester group, leading to the elimination of an alkene (1-dodecene) and the formation of a carboxylic acid group on the polymer backbone.[1] The resulting poly(acrylic acid) segments can subsequently undergo further reactions, such as dehydration to form cyclic anhydrides.[1] The decomposition of the alkyl ester group is a major source of degradation products, which also include corresponding aldehydes and alcohols.[1]

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) is the standard method for quantifying the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While specific experimental values for poly(this compound) can vary with molecular weight and purity, the following table summarizes the expected thermal properties based on trends observed in the poly(n-alkyl acrylate) series.[1][2]

| Parameter | Expected Value Range | Description |

| Tonset (Onset of Decomposition, 5% wt. loss) | ~340 - 360 °C | The temperature at which significant thermal degradation begins in an inert atmosphere.[2] |

| Tmax (Temperature of Max. Degradation Rate) | ~370 - 390 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve.[2] |

| Final Residue (@ 600 °C in N2) | < 2% | The percentage of non-volatile material remaining after complete thermal decomposition in an inert atmosphere.[2] |

Experimental Protocols

Accurate characterization of the thermal stability of this compound polymers requires standardized analytical methods. The workflow typically involves sample preparation followed by analysis using one or more thermal techniques.

Thermogravimetric Analysis (TGA)

TGA measures mass loss versus temperature, providing data on decomposition temperatures and compositional analysis.[3][4]

-

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision microbalance and programmable furnace.[4]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried poly(this compound) sample into an inert TGA pan (e.g., platinum or alumina).[2]

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidation.[2][5]

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C. A standard linear heating rate of 10 °C/min is commonly used.[2][5]

-

Data Analysis: Plot the percent mass loss as a function of temperature. The onset of decomposition (Tonset) is often determined at 5% mass loss. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition (Tmax).[4]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, allowing for the determination of thermal transitions like the glass transition (Tg) and melting (Tm).[6][7]

-

Instrumentation: A calibrated differential scanning calorimeter.[8]

-

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.[8]

-

Atmosphere: Maintain an inert atmosphere using a nitrogen purge (e.g., 20-50 mL/min).